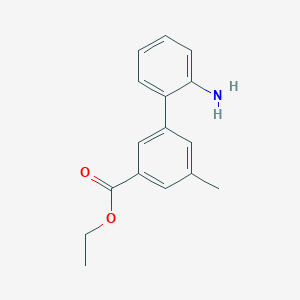![molecular formula C8H10INS B14847935 2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . The presence of iodine in the molecule adds to its reactivity and potential for various chemical transformations.
Métodos De Preparación
The synthesis of 2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions can generate thiophene derivatives . Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The iodine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which 2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in cancer research, the compound has been found to inhibit certain kinases, leading to the suppression of tumor growth . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2-naphthylamine: This compound shares a similar tetrahydro structure but lacks the sulfur atom and iodine substitution.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound also contains a thiophene ring but differs in the position of the nitrogen atom and the absence of iodine.
Propiedades
Fórmula molecular |
C8H10INS |
|---|---|
Peso molecular |
279.14 g/mol |
Nombre IUPAC |
2-iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine |
InChI |
InChI=1S/C8H10INS/c9-8-5-6-1-3-10-4-2-7(6)11-8/h5,10H,1-4H2 |
Clave InChI |
BWEUFQURBMXRSV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC2=C1C=C(S2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


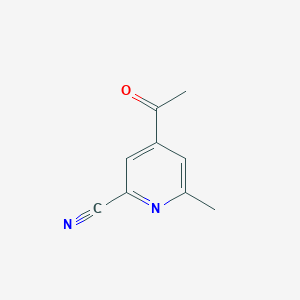

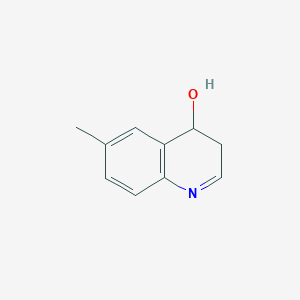



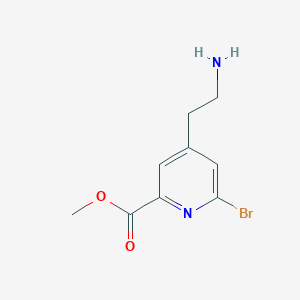
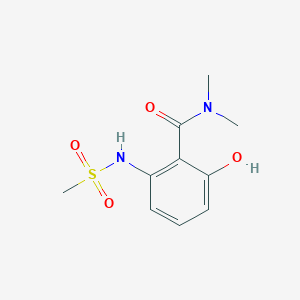
![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)

![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)

